4-chloro-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Description
4-chloro-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C23H20ClFN4O2 and its molecular weight is 438.89. The purity is usually 95%.
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Mechanism of Action
The compound’s mode of action would depend on its specific targets in the body. It might interact with certain enzymes or receptors, altering their activity and leading to changes in cellular functions . The compound’s effects could also involve multiple biochemical pathways, leading to a range of downstream effects .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .
The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances, which could affect its stability, solubility, and bioavailability .
Properties
IUPAC Name |
4-chloro-1-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-3-methylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN4O2/c1-14-20-21(24)19(23(30)26-12-11-15-3-9-18(31-2)10-4-15)13-27-22(20)29(28-14)17-7-5-16(25)6-8-17/h3-10,13H,11-12H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYAALIRVHXTKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCCC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.